molecular formula C23H16N2O2S3 B15021555 Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate CAS No. 339163-66-5

Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B15021555
CAS No.: 339163-66-5
M. Wt: 448.6 g/mol
InChI Key: KWCNYNOJFMCELE-UHFFFAOYSA-N
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Description

Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound featuring a benzyl ester linked to a pyridine ring substituted with cyano and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with pyridine intermediates, followed by esterification with benzyl alcohol. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the cyano group can produce amines .

Scientific Research Applications

Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano and thiophene groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate is unique due to its combination of cyano, thiophene, and pyridine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

339163-66-5

Molecular Formula

C23H16N2O2S3

Molecular Weight

448.6 g/mol

IUPAC Name

benzyl 2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C23H16N2O2S3/c24-13-18-17(20-8-4-10-28-20)12-19(21-9-5-11-29-21)25-23(18)30-15-22(26)27-14-16-6-2-1-3-7-16/h1-12H,14-15H2

InChI Key

KWCNYNOJFMCELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N

Origin of Product

United States

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